![molecular formula C14H9Cl2F3N2O2 B2385701 2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide CAS No. 1356745-60-2](/img/structure/B2385701.png)
2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapy for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide exerts its pharmacological effects by binding to the active site of BTK and inhibiting its kinase activity. BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell development, activation, and survival. Upon activation of the BCR, BTK is recruited to the plasma membrane and phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which leads to the activation of various signaling pathways. Inhibition of BTK by this compound blocks the BCR signaling pathway and downstream events, including the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibitory activity against BTK in vitro and in vivo. In preclinical studies, this compound has demonstrated antitumor activity in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). This compound has also shown immunomodulatory effects, including the suppression of cytokine production and the inhibition of T-cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide in lab experiments include its potent and selective inhibition of BTK, which makes it a valuable tool for studying the BCR signaling pathway and its role in B-cell malignancies and autoimmune diseases. This compound has also shown promising results in preclinical studies as a potential therapy for these diseases. However, the limitations of this compound include its relatively short half-life and potential off-target effects, which may limit its efficacy and safety in clinical settings.
Orientations Futures
There are several future directions for the development and application of 2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide. One potential direction is the combination of this compound with other targeted therapies, such as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, to enhance its antitumor activity and overcome resistance mechanisms. Another direction is the investigation of this compound in autoimmune diseases, such as rheumatoid arthritis, where B-cell activation and autoantibody production play a key role in the pathogenesis of the disease. Additionally, the development of more potent and selective BTK inhibitors, with improved pharmacokinetic and pharmacodynamic properties, may further enhance the therapeutic potential of this class of drugs.
Méthodes De Synthèse
The synthesis of 2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide involves several steps, including the reaction of 2,6-dichloropyridine-3-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding ester. The ester is then treated with 2-(2-aminophenyl)ethanol in the presence of a dehydrating agent, such as thionyl chloride, to yield the final product, this compound.
Applications De Recherche Scientifique
2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. This compound has also been shown to have immunomodulatory effects, including the suppression of cytokine production and the inhibition of T-cell activation.
Propriétés
IUPAC Name |
2,6-dichloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O2/c15-11-6-5-8(12(16)21-11)13(22)20-9-3-1-2-4-10(9)23-7-14(17,18)19/h1-6H,7H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJPHYNZGIJZJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=C(C=C2)Cl)Cl)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

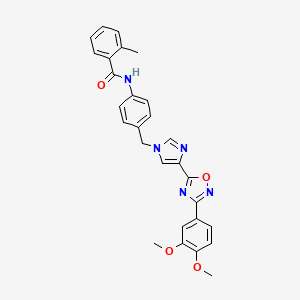

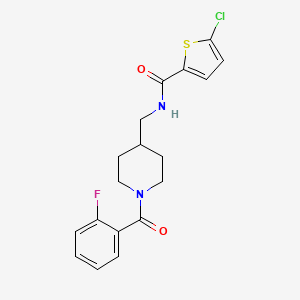
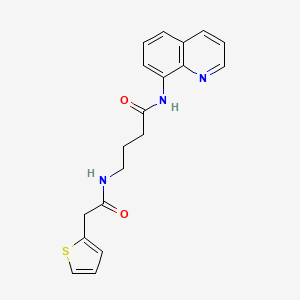
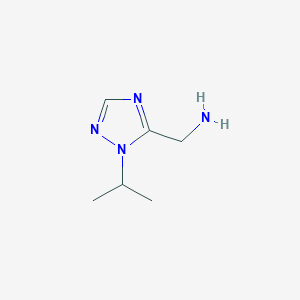
![8-Acetyl-3-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2385630.png)
![2-(3,4-dimethoxyphenethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2385631.png)

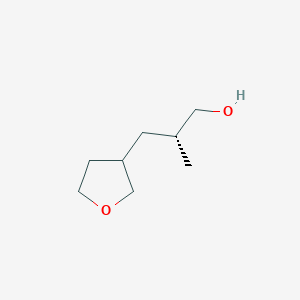
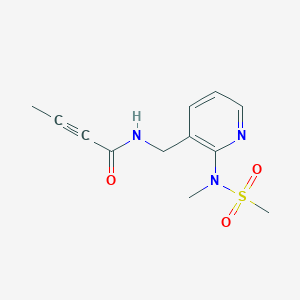
![Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2385639.png)
![N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2385640.png)
![Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2385641.png)
